molecular formula C18H27ClN2 B3088461 (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride CAS No. 1185303-44-9

(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride

Cat. No. B3088461
CAS RN: 1185303-44-9
M. Wt: 306.9 g/mol
InChI Key: DRJVABNILOXILS-UHFFFAOYSA-N
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Description

(1-Adamantan-1-yl-ethyl)-pyridin-4-ylmethyl-amine hydrochloride , also known by its chemical formula C18H27ClN2 , is a compound used primarily for proteomics research . It falls within the category of biochemicals and is intended solely for research purposes, not for diagnostic or therapeutic use . The molecular weight of this compound is approximately 306.87 g/mol .


Molecular Structure Analysis

The molecular formula C18H27ClN2 provides insights into the composition of this compound. The structure likely involves an adamantane moiety (a rigid, cage-like hydrocarbon) linked to an ethyl group and a pyridine ring . The amine group is also present, and the compound exists as a hydrochloride salt .

Scientific Research Applications

Catalytic Applications

Adamantane derivatives, including compounds related to (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride, have been explored for their catalytic properties in selective hydroxylation reactions. For instance, diiron(III) complexes with tridentate 3N ligands, which include adamantane-based structures, demonstrate significant catalytic efficiency in the hydroxylation of alkanes, such as cyclohexane and adamantane, using m-chloroperbenzoic acid as the oxidant. These complexes exhibit high selectivity for alcohol over ketone production and demonstrate considerable total turnover numbers (TTNs) in these reactions (Sankaralingam & Palaniandavar, 2014).

Synthesis of Piperidines

The synthesis of substituted piperidines is another area where adamantane derivatives, such as (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride, find application. Research has demonstrated that quaternary 1-[2-(adamantan-1-yl)ethyl]pyridinium bromides can be effectively reduced and hydroarylated to afford phenylpiperidines with specific spatial orientations of the phenyl substituent. These processes are crucial for developing compounds with potential pharmacological applications (Shadrikova et al., 2016).

Antibacterial Activity

Adamantane derivatives also exhibit promising antibacterial properties. For instance, bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride has been synthesized and assessed for its antibacterial activity. This research indicates the potential of adamantane-based compounds in contributing to the development of new antibacterial agents, highlighting their importance in medicinal chemistry and pharmacology (Krylov et al., 2016).

properties

IUPAC Name

1-(1-adamantyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2.ClH/c1-13(20-12-14-2-4-19-5-3-14)18-9-15-6-16(10-18)8-17(7-15)11-18;/h2-5,13,15-17,20H,6-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJVABNILOXILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=NC=C4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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